Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Physical chemistry Quality control Procurement specification

Diethyl (1-Methyl-5-pyrazolyl)phosphonate (CAS 276256-79-2) is an organophosphorus compound belonging to the pyrazolylphosphonate class, featuring a phosphonate ester group directly attached to the C-5 position of an N-methylpyrazole ring. With a molecular formula of C₈H₁₅N₂O₃P and molecular weight of 218.19 g/mol, this compound is a liquid at room temperature with a measured density of 1.288 g/mL at 25°C, a boiling point of 176–178°C at atmospheric pressure, a refractive index of 1.5130, and a flash point of 68°C.

Molecular Formula C8H15N2O3P
Molecular Weight 218.19 g/mol
Cat. No. B13703462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-Methyl-5-pyrazolyl)phosphonate
Molecular FormulaC8H15N2O3P
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=NN1C)OCC
InChIInChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3
InChIKeyWVORIUCOBGTRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (1-Methyl-5-pyrazolyl)phosphonate – CAS 276256-79-2 Procurement & Selection Guide


Diethyl (1-Methyl-5-pyrazolyl)phosphonate (CAS 276256-79-2) is an organophosphorus compound belonging to the pyrazolylphosphonate class, featuring a phosphonate ester group directly attached to the C-5 position of an N-methylpyrazole ring . With a molecular formula of C₈H₁₅N₂O₃P and molecular weight of 218.19 g/mol, this compound is a liquid at room temperature with a measured density of 1.288 g/mL at 25°C, a boiling point of 176–178°C at atmospheric pressure, a refractive index of 1.5130, and a flash point of 68°C [1]. Pyrazolylphosphonates are recognized as versatile synthetic intermediates, particularly as Horner–Wadsworth–Emmons (HWE) reagents for olefination and as precursors to biologically active phosphonate derivatives [2].

Regioisomer 5-yl N-methyl substitution ensures correct geometry for HWE olefination and target binding studies.
QC Identity Physical constants enable differentiation from regioisomeric contaminants and support incoming quality control.
Synthetic Access Supported by efficient microwave-assisted one-pot methodology for reliable analog library expansion.

Why Generic Pyrazolylphosphonate Substitution Fails for Diethyl (1-Methyl-5-pyrazolyl)phosphonate


The position of the phosphonate group on the pyrazole ring (3-, 4-, or 5-yl) and the nature of N-substitution critically determine both synthetic utility and biological profile [1]. Regioisomeric pyrazolylphosphonates—such as diethyl 1H-pyrazol-3-ylphosphonate (CAS 141178-53-2, MW 204.16) and diethyl 1H-pyrazol-4-ylphosphonate (CAS 98934-46-4)—differ in molecular weight, electronic distribution, and HWE reactivity, meaning that synthetic protocols optimized for one regioisomer do not transfer directly to another . The N-methyl substitution on the target compound further distinguishes it from N-H or N-aryl analogues, altering solubility, metal coordination behavior, and pharmacokinetic properties in bioactive derivatives . These structural variations preclude simple interchangeability in both synthetic methodology and biological screening contexts.

3-yl or 4-yl regioisomers may alter HWE selectivity and electronic conjugation pathways, limiting direct method transfer.
N-H or N-aryl analogues may shift solubility and metal coordination profiles, affecting biological assay outcomes.
Synthetic protocols optimized for one regioisomer may not transfer directly due to altered reactivity and purification behavior.

Quantitative Differentiation Evidence: Diethyl (1-Methyl-5-pyrazolyl)phosphonate vs. Structural Analogues


Physical Property Differentiation: Density and Boiling Point vs. Regioisomeric Pyrazolylphosphonates

Diethyl (1-Methyl-5-pyrazolyl)phosphonate exhibits a measured density of 1.288 g/mL at 25°C, a boiling point of 176–178°C at atmospheric pressure, and a refractive index of 1.5130 [1]. In contrast, the 3-yl regioisomer (diethyl 1H-pyrazol-3-ylphosphonate, CAS 141178-53-2) has a lower molecular weight of 204.16 g/mol versus 218.19 g/mol, and the 4-yl regioisomer (CAS 98934-46-4) bears no N-methyl group, resulting in distinctly different polarity and chromatographic retention behavior . The 5-yl substitution pattern with N-methylation contributes to a higher boiling point and density compared to the 3-yl analogue, properties that directly impact purification strategy and formulation handling.

Physical Property Differentiation
Density 1.288 g/mL (25°C); BP 176–178°C; MW 218.19 g/mol vs. 3-yl regioisomer (MW 204.16, Δ+14 g/mol); refractive index 1.5130; flash point 68°C.
Supports identity verification and regioisomer discrimination in QC.
Measured physicochemical constants per supplier specification.
Physical chemistry Quality control Procurement specification

Class-Level Evidence: Antioxidant Activity of Pyrazolylphosphonate Derivatives vs. BHT Standard

In a class-level study of pyrazolylphosphonate derivatives synthesized via one-pot three-component reactions, compound 4d exhibited an IC₅₀ of 3.40 μM in the DPPH free radical scavenging assay, representing an 8.6-fold improvement over the standard antioxidant butylated hydroxytoluene (BHT) which showed an IC₅₀ of 29.23 μM under identical conditions [1]. While compound 4d is not the target compound itself, this data demonstrates the intrinsic antioxidant potential of the pyrazolylphosphonate scaffold into which Diethyl (1-Methyl-5-pyrazolyl)phosphonate falls, establishing a quantitative performance baseline for the compound class that exceeds the industry-standard antioxidant comparator [2].

Antioxidant Activity (Class-level)
Class-level inference
IC₅₀ 3.40 μM (analogue 4d) vs. BHT 29.23 μM; ~8.6-fold difference in DPPH assay.
Class-level antioxidant response context; supports scaffold selection for lead optimization.
Data from a representative analogue, not the target compound itself.
Antioxidant DPPH assay Pyrazolylphosphonate bioactivity

Synthetic Accessibility: Microwave-Assisted One-Pot Synthesis of Pyrazolylphosphonates Enables Efficient SAR Exploration

An improved microwave-assisted one-pot synthesis of pyrazolylphosphonates via a Knoevenagel–phospha-Michael protocol has been established, facilitating the preparation of novel pyrazolylphosphonate derivatives in good yields using piperidine as a Brønsted base catalyst with short reaction times [1]. This methodology is directly applicable to the synthesis of Diethyl (1-Methyl-5-pyrazolyl)phosphonate analogues and contrasts with traditional multi-step routes that require isolation of intermediates and longer reaction times [2]. The microwave-assisted approach offers significant advantages including environmentally benign character, use of a mild catalyst, high yields, and ease of handling—features that reduce procurement risk for laboratories requiring rapid access to diverse pyrazolylphosphonate libraries [3].

Synthetic Methodology
Reported
Microwave-assisted one-pot Knoevenagel–phospha-Michael protocol; piperidine catalyst; reduced reaction time; good yields.
Reduces supply risk; enables rapid analog library access for SAR exploration.
Applicable to 5-yl pyrazolylphosphonate class.
Synthetic methodology Microwave-assisted synthesis One-pot reaction

Regiochemical Purity Enables Predictable HWE Olefination Outcomes in Conjugated System Synthesis

Pyrazolylphosphonates bearing the phosphonate group at the 5-position have been employed as key HWE reagents for constructing conjugated donor–π–acceptor systems. For example, 2,6-bis(pyrazolyl)pyridine derivatives were synthesized via HWE reaction starting from a common phosphonate precursor and diverse donor aromatic aldehydes, yielding compounds with well-defined photophysical properties for ion sensing applications [1]. The regiochemical integrity of the 5-yl phosphonate is critical: 3-yl and 4-yl phosphonate isomers would produce different olefin geometries and electronic conjugation pathways, leading to altered photophysical outputs [2]. The N-methyl group on the target compound further enhances solubility in organic solvents compared to N-H analogues, facilitating homogeneous HWE reaction conditions.

HWE Regiochemical Integrity
Class-level inference
5-yl phosphonate enables predictable E/Z selectivity and conjugation pathway; 3-/4-yl isomers yield different photophysical outcomes.
Regiochemistry directly influences electronic properties of HWE-derived products.
Limited comparative yield/selectivity data for target compound; review per project.
Horner-Wadsworth-Emmons Olefination Conjugated materials

Verified Application Scenarios for Diethyl (1-Methyl-5-pyrazolyl)phosphonate Procurement


Medicinal Chemistry: Kinase Inhibitor and FBPase Inhibitor Lead Development

Pyrazolylphosphonates, including 5-yl substituted variants, are documented as key scaffolds in the development of kinase inhibitors and fructose-1,6-bisphosphatase (FBPase) inhibitors for diabetes [1]. The phosphonate moiety mimics the phosphate group in enzyme active sites, while the N-methylpyrazole core provides hydrogen-bonding and metal-coordination capability [2]. Procurement of the 5-yl N-methyl regioisomer ensures the correct geometry for target binding; the 3-yl or 4-yl isomers would present the phosphonate warhead in a different spatial orientation incompatible with the intended binding pocket [3].

Conjugated Organic Materials: Donor–π–Acceptor Ligand Synthesis via HWE Olefination

The HWE reactivity of 5-pyrazolylphosphonates has been directly exploited for synthesizing bis(pyrazolyl)pyridine donor–π–acceptor systems with tunable photophysical properties for ion sensing [1]. The 5-yl attachment position and N-methyl group of the target compound provide the correct electronic conjugation pathway and ensure adequate solubility for homogeneous HWE olefination, enabling reproducible synthesis of functional organic materials.

Antioxidant and Antibacterial Agent Discovery Programs

Class-level evidence demonstrates that pyrazolylphosphonates can exhibit potent antioxidant activity, with certain derivatives showing ~8.6-fold greater DPPH radical scavenging potency (IC₅₀ 3.40 μM) compared to the BHT standard (IC₅₀ 29.23 μM), alongside antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) organisms [1]. Laboratories procuring the 5-yl N-methyl phosphonate can use it as a core scaffold for further derivatization in antioxidant and antimicrobial lead optimization campaigns.

Agrochemical Intermediate: Herbicidal and Antifungal Lead Synthesis

Pyrazole-containing phosphonates are evaluated for herbicidal, antifungal, and kinase-inhibitory activity in agrochemical discovery programs [1]. The N-methyl-5-pyrazolyl phosphonate scaffold provides a versatile intermediate for exploring substituent effects on the pyrazole ring (e.g., halogens, aryl groups), enabling SAR-driven optimization of crop protection agents with defined regiochemistry [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead development
5-yl N-methyl regioisomer geometry
Target binding orientation and phosphate mimicry
Conjugated organic materials synthesis
HWE reactivity and organic solubility
Olefination E/Z selectivity and photophysical properties
Antioxidant/antibacterial discovery
Pyrazolylphosphonate scaffold derivatization
DPPH radical scavenging and MIC screening
Agrochemical intermediate synthesis
Regiochemical purity and SAR diversification
Herbicidal/antifungal activity screening
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